Sodium 1,3-benzoxazol-2-ylacetate
Overview
Description
Sodium 1,3-benzoxazol-2-ylacetate is a chemical compound with the molecular formula C9H6NNaO3. It is a sodium salt derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its versatility and is used in various scientific research fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3-benzoxazol-2-ylacetate typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and acetic anhydride in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,3-benzoxazol-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
Sodium 1,3-benzoxazol-2-ylacetate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of sodium 1,3-benzoxazol-2-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound, benzoxazole, shares the core structure but lacks the sodium acetate group.
Benzoxazole-2-carboxylic acid: This compound is similar but has a carboxylic acid group instead of the sodium acetate group.
2-Aminophenol: A precursor in the synthesis of sodium 1,3-benzoxazol-2-ylacetate, it has an amino group instead of the benzoxazole ring.
Uniqueness: this compound is unique due to its sodium salt form, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Biological Activity
Sodium 1,3-benzoxazol-2-ylacetate (CAS Number: 1251919-71-7) is a sodium salt derivative of benzoxazole, notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, anticancer properties, and mechanisms of action.
This compound has the molecular formula and a molecular weight of approximately 217.15 g/mol. Its structure features a benzoxazole ring fused with an acetate group, enhancing its solubility and biological reactivity. The compound typically appears as a white to light yellow solid and is soluble in water due to the presence of the sodium ion.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it affects primarily Gram-positive bacteria, with minimal activity against Gram-negative strains. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.125 | 0.25 |
Listeria monocytogenes | 0.0625 | 1.25 |
Escherichia coli | >2.5 | >5 |
The compound's mechanism involves binding to bacterial enzymes, disrupting metabolic processes crucial for bacterial survival .
2. Antioxidant Activity
Research indicates that this compound can scavenge free radicals, thus exhibiting antioxidant properties. This activity is attributed to the benzoxazole moiety, which can stabilize free radicals through electron donation.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It has been shown to inhibit specific kinases involved in cell proliferation pathways. For instance, it was effective against various cancer cell lines in vitro, with IC50 values ranging from 10 to 30 µM depending on the cell type .
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of pathogenic microorganisms and cancer cells.
- Receptor Binding : Its structural similarity to nucleobases allows it to interact with biological macromolecules such as DNA and RNA, potentially affecting gene expression and cellular functions .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of biofilm formation in Listeria monocytogenes at concentrations corresponding to its MIC values .
- Antioxidant Studies : In vitro assays revealed that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants.
- Anticancer Research : A recent investigation into its anticancer effects indicated that treatment with this compound led to increased apoptosis rates in human breast cancer cell lines compared to untreated controls .
Properties
IUPAC Name |
sodium;2-(1,3-benzoxazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQQDWJWLYKACO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251919-71-7 | |
Record name | Sodium1,3-benzoxazol-2-ylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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